molecular formula C21H18O4 B6411913 3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1262011-10-8

3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6411913
CAS RN: 1262011-10-8
M. Wt: 334.4 g/mol
InChI Key: PTZQGQRPZZUHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid (3-B5MBA) is a phenolic acid that is widely used in the synthesis of various organic compounds and pharmaceuticals. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 178-180°C. 3-B5MBA has been used in various scientific research applications, including drug design, enzyme inhibition, and antioxidant activity.

Scientific Research Applications

3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% has been used in various scientific research applications. It has been used in drug design as a model compound to study the structure-activity relationships of various drugs. It has also been used in enzyme inhibition studies to study the effects of various compounds on enzyme activity. In addition, 3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% has been used to study the antioxidant activity of various compounds.

Mechanism of Action

The mechanism of action of 3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of other compounds. In addition, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of other compounds. In addition, it has been shown to have antioxidant activity, scavenging free radicals and preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its availability. It is relatively easy to synthesize and is available commercially in a variety of forms. In addition, its low toxicity makes it a safe compound to use in laboratory experiments. The main limitation of using 3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its lack of specificity. It is not highly specific to any particular enzyme or biochemical pathway, and its effects can vary depending on the experimental conditions.

Future Directions

There are a number of potential future directions for research involving 3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95%. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further studies could be conducted to explore the structure-activity relationships of 3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% and other related compounds. Finally, further studies could be conducted to explore the potential of 3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% as a drug lead compound.

Synthesis Methods

The synthesis of 3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% can be achieved through a three-step process. The first step involves the reaction of p-hydroxybenzoic acid and 4-benzyloxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the condensation of the reaction product with 5-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The final step involves the purification of the reaction product by recrystallization.

properties

IUPAC Name

3-methoxy-5-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-20-12-17(11-18(13-20)21(22)23)16-7-9-19(10-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZQGQRPZZUHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692262
Record name 4'-(Benzyloxy)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzyloxyphenyl)-5-methoxybenzoic acid

CAS RN

1262011-10-8
Record name 4'-(Benzyloxy)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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